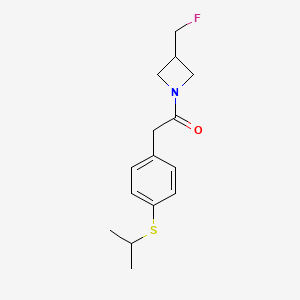![molecular formula C15H20ClN3O2 B2854570 [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclopentylmethanone CAS No. 2415468-31-2](/img/structure/B2854570.png)
[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclopentylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclopentylmethanone, also known as JNJ-31020028, is a novel small molecule inhibitor that has been developed for the treatment of central nervous system disorders. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes.
Wirkmechanismus
The mechanism of action of [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclopentylmethanone involves its binding to the sigma-1 receptor, which is located in the endoplasmic reticulum and plasma membrane of cells. This binding results in the modulation of calcium signaling and the release of various neurotransmitters, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclopentylmethanone has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium signaling, and the promotion of cell survival. It has also been shown to have anti-inflammatory properties and to be able to cross the blood-brain barrier.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclopentylmethanone is its high affinity for the sigma-1 receptor, which makes it a potent and selective inhibitor. However, its use in lab experiments is limited by its low solubility in water and its relatively short half-life.
Zukünftige Richtungen
There are a number of potential future directions for the research and development of [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclopentylmethanone. These include the identification of new sigma-1 receptor ligands, the development of more potent and selective inhibitors, and the investigation of its potential therapeutic applications in other central nervous system disorders. Additionally, further studies are needed to determine the optimal dosing and administration of [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclopentylmethanone for maximum efficacy and safety.
Synthesemethoden
The synthesis of [4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclopentylmethanone involves a multi-step process that starts with the reaction of 5-chloropyrimidine-2-carboxylic acid with 1,2-diaminocyclopentane to form the corresponding amide. This amide is then reacted with 4-chlorobutyryl chloride to form the ketone intermediate, which is subsequently reduced to the final product using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclopentylmethanone has been studied extensively for its potential use in the treatment of various central nervous system disorders, including depression, anxiety, and schizophrenia. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of neurotransmitter release, calcium signaling, and cell survival.
Eigenschaften
IUPAC Name |
[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclopentylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O2/c16-12-9-17-15(18-10-12)21-13-5-7-19(8-6-13)14(20)11-3-1-2-4-11/h9-11,13H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZRLEUTYGQAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[(1-cyclopentanecarbonylpiperidin-4-yl)oxy]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

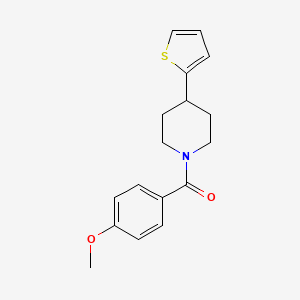
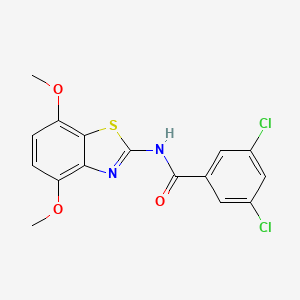
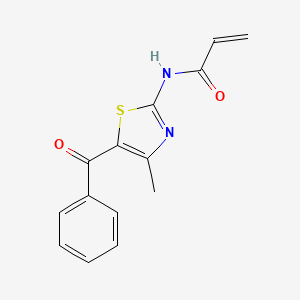
![2-Chloro-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]acetamide](/img/structure/B2854492.png)
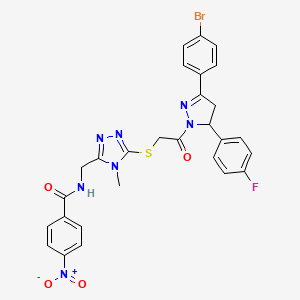
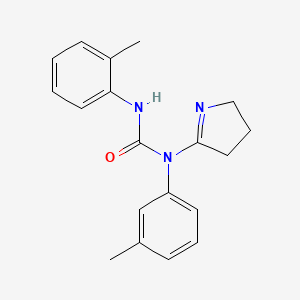

![Methyl 4-oxo-6-(3-thienyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2854500.png)
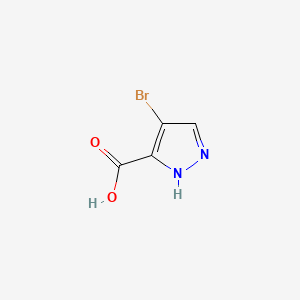
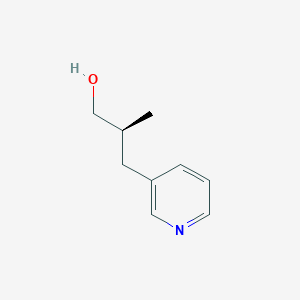
![1-(2,6-dichlorobenzyl)-3-[(4-methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2854505.png)

